molecular formula C13H10F3NO4 B13715713 Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate

Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate

Cat. No.: B13715713
M. Wt: 301.22 g/mol
InChI Key: VTEJBNZABXLETM-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H10F3NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with an ethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, followed by esterification to obtain the ethyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, alcohols, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl 5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-2-19-12(18)10-7-11(21-17-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,2H2,1H3

InChI Key

VTEJBNZABXLETM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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